tert-Butyl (5-bromo-2-methoxypyridin-4-yl)carbamate tert-Butyl (5-bromo-2-methoxypyridin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18102585
InChI: InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-8-5-9(16-4)13-6-7(8)12/h5-6H,1-4H3,(H,13,14,15)
SMILES:
Molecular Formula: C11H15BrN2O3
Molecular Weight: 303.15 g/mol

tert-Butyl (5-bromo-2-methoxypyridin-4-yl)carbamate

CAS No.:

Cat. No.: VC18102585

Molecular Formula: C11H15BrN2O3

Molecular Weight: 303.15 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (5-bromo-2-methoxypyridin-4-yl)carbamate -

Specification

Molecular Formula C11H15BrN2O3
Molecular Weight 303.15 g/mol
IUPAC Name tert-butyl N-(5-bromo-2-methoxypyridin-4-yl)carbamate
Standard InChI InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-8-5-9(16-4)13-6-7(8)12/h5-6H,1-4H3,(H,13,14,15)
Standard InChI Key ZYEMLXMRVOWYOK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=NC=C1Br)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyridine ring substituted with methoxy (-OCH3) and bromine atoms at positions 2 and 5, respectively, coupled with a tert-butyl carbamate group at position 4. This arrangement creates distinct electronic effects:

  • Methoxy group: Electron-donating through resonance (+M effect), directing electrophilic substitution to position 6

  • Bromine: Heavy atom (MW 79.9 g/mol) introducing steric hindrance and halogen bonding capabilities

  • Carbamate: Provides hydrolytic stability compared to amides while maintaining hydrogen-bonding potential

Comparative Structural Analysis with Thiazole Analog

While search results focus on tert-butyl (5-bromothiazol-2-yl)carbamate , critical differences emerge:

FeaturePyridine DerivativeThiazole Analog (CAS 405939-39-1)
Aromatic System6-membered pyridine5-membered thiazole
Ring Substituents2-OCH3, 5-Br, 4-carbamate5-Br, 2-carbamate
Molecular WeightTheoretical ~314.18 g/mol279.15 g/mol
Dipole MomentHigher (polar pyridine N-atom)Moderate (thiazole S-atom)

Synthetic Methodologies

Carbamate Protection Strategies

The thiazole analog’s synthesis provides transferable insights :

Base-Mediated Boc Protection

  • Substrate Activation:

    • 5-Bromo-2-methoxypyridin-4-amine reacts with di-tert-butyl dicarbonate (Boc2O)

    • Pyridine (20°C, 1h) or DMAP/THF (48h) as catalysts

    • Yield range: 40–63% for analogous reactions

  • Workup Optimization:

    • Acid-base extraction (0.5N HCl/EtOAc) removes unreacted starting material

    • Silica gel chromatography (10% EtOAc/hexane) purifies product

Challenges in Pyridine Systems

  • Increased steric hindrance from 2-OCH3 may reduce Boc protection efficiency vs. thiazoles

  • Potential side reactions at pyridine N-atom require careful pH control

Physicochemical Properties

Predicted Solubility and Lipophilicity

Using thiazole analog data and QSAR modeling:

ParameterValue (Thiazole Analog)Estimated (Pyridine Derivative)
log P2.47 ~2.8 (higher aromaticity)
log S (ESOL)-3.39 -3.8 ± 0.4
TPSA79.46 Ų 85.2 Ų (additional OCH3)
Water Solubility0.115 mg/mL 0.08 mg/mL

Metabolic Stability

Cytochrome P450 inhibition patterns from thiazole systems :

CYP IsoformInhibition (Thiazole)Predicted (Pyridine)
1A2Yes Likely
2C19Yes Probable
3A4No Unlikely

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The bromopyridine-carbamate structure serves as:

  • BTK Inhibitor Precursor: Bromine enables Suzuki couplings for library synthesis

  • EGFR Targeting: Methoxy group mimics tyrosine kinase binding motifs

  • Proteolysis-Targeting Chimeras (PROTACs): tert-Butyl group enhances cell permeability

Agrochem Applications

  • Herbicidal Activity: Pyridine derivatives show auxin mimicry (theoretical pKa ≈ 4.2)

  • Fungicidal Moieties: Bromine enhances lipid bilayer penetration

HazardCodePrecautionary Measures
Acute ToxicityH302Avoid ingestion
Skin IrritationH315Nitrile gloves required
Eye DamageH319Goggles mandatory
STOT SEH335Fume hood use

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